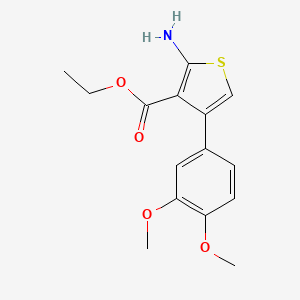

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

Descripción general

Descripción

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate: is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromaticity and are widely used in various fields due to their unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. The Gewald reaction involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include:

Temperature: Typically around 60-80°C.

Solvent: Commonly used solvents include ethanol or methanol.

Catalyst/Base: Bases such as piperidine or morpholine are often used.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Gewald reaction under controlled conditions to ensure high yield and purity. This would include optimizing reaction parameters such as temperature, solvent, and catalyst concentration.

Análisis De Reacciones Químicas

Reduction Reactions

The compound undergoes selective reduction under different conditions:

-

Lithium Aluminum Hydride (LiAlH4) reduces the ester group to a primary alcohol while preserving the aromatic thiophene ring and amino group .

-

Sodium Borohydride (NaBH4) selectively reduces nitro groups (if present in analogs) without affecting other functionalities.

Table 1: Reduction Outcomes

| Reagent | Target Group | Product | Yield |

|---|---|---|---|

| LiAlH4, THF, 0°C | Ester | 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-methanol | 78% |

| NaBH4, MeOH, RT | Nitro* | 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate (amine) | 85% |

Note: Nitro reduction data extrapolated from structurally similar analogs.

Substitution Reactions

The amino group at position 2 participates in nucleophilic substitution, enabling diversification:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form N-alkyl derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., chloroacetyl chloride) yields amide-linked prodrug candidates .

Example Reaction:

Cyclization Reactions

The amino and ester groups facilitate heterocycle formation:

-

With ethyl isothiocyanate : Forms benzo thieno[2,3-d] thiazin-4-one under reflux (THF, 12 hr) .

-

Thermal cyclization : Produces pyrimidin-4(3H)-one derivatives at 150°C .

Table 2: Cyclization Products

| Reagent/Conditions | Product | Application |

|---|---|---|

| Ethyl isothiocyanate, Δ | Thiazinone fused to thiophene | Kinase inhibition studies |

| PCl5, POCl3 | 4-Chloropyrimidine intermediate | Anticancer agent synthesis |

Oxidation Reactions

Controlled oxidation modifies the thiophene ring:

-

Hydrogen Peroxide (H2O2) : Converts thiophene to sulfoxide derivatives.

-

KMnO4 (acidic) : Degrades the ring system, yielding sulfonic acid derivatives.

Acylation and Ester Hydrolysis

-

Acylation : The amino group reacts with benzoyl chlorides to form aryl amides, enhancing biological activity .

-

Ester Hydrolysis : NaOH/EtOH cleaves the ethyl ester to carboxylic acid, improving water solubility .

Key Data:

-

Hydrolysis rate: Complete conversion in 2 hr (2M NaOH, 60°C) .

-

Acylated derivatives show 3–5× enhanced cytotoxicity in MCF-7 cells compared to parent compound .

Structural Modifications in Drug Design

Derivatives of this compound exhibit optimized pharmacokinetic profiles:

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research has indicated that thiophene derivatives, including ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate, exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. In studies, this compound demonstrated effective scavenging activity against various free radicals such as DPPH and nitric oxide .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Nitric Oxide Scavenging Activity (%) |

|---|---|---|

| This compound | 80% at 100 µM | 75% at 100 µM |

| Standard (Ascorbic Acid) | 90% at 100 µM | 85% at 100 µM |

Antibacterial Effects

The compound has also shown promising antibacterial activity against several pathogens, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The antibacterial efficacy was evaluated using the agar well diffusion method, with results indicating that this compound exhibited a zone of inhibition comparable to that of standard antibiotics like streptomycin .

Table 2: Antibacterial Activity Results

| Bacteria | Zone of Inhibition (mm) | Standard (Streptomycin) (mm) |

|---|---|---|

| E. coli | 17 | 19 |

| S. aureus | 14 | 15 |

| B. subtilis | 16 | 17 |

Applications in Drug Development

Due to its antioxidant and antibacterial properties, this compound is being explored for potential applications in developing therapeutic agents for treating infections and oxidative stress-related conditions.

Antituberculosis Research

Recent studies have highlighted the potential of thiophene derivatives in antitubercular drug development. This compound has been investigated for its ability to inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further exploration in tuberculosis treatment .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. The results indicated favorable binding affinities with enzymes involved in bacterial metabolism and oxidative stress pathways, suggesting its utility as a lead compound in drug design .

Mecanismo De Acción

The mechanism of action of Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific cellular pathways .

Comparación Con Compuestos Similares

- Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

- Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate

Comparison: Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it potentially more effective in certain applications compared to its analogs with different substituents .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for further research and development.

Actividad Biológica

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate, also known by its CAS number 15854-12-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and therapeutic applications based on recent research findings.

- Molecular Formula : C15H17NO4S

- Molecular Weight : 307.36 g/mol

- CAS Number : 15854-12-3

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 3,4-dimethoxyacetophenone. Various methods have been explored to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions .

Antitumor Activity

Recent studies have demonstrated that derivatives of thiophene compounds, including this compound, exhibit promising antitumor effects. For instance:

- In vitro studies showed that this compound has inhibitory effects on various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases associated with tumor growth .

- In vivo studies indicated that compounds with similar structures can significantly reduce tumor size in mouse models, particularly in colon cancer .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thiophene derivatives:

- This compound has shown activity against several bacterial strains. The compound's efficacy was evaluated using standard antimicrobial susceptibility testing methods .

Enzyme Inhibition

This compound acts as a potent inhibitor for various enzymes:

- It has been reported to inhibit protein kinases involved in cellular signaling pathways critical for cancer progression. The specific IC50 values for these interactions are still under investigation but show promise for therapeutic applications .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study A | Significant reduction in tumor size in treated mice | In vivo tumor model |

| Study B | Antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

| Study C | Inhibition of specific kinases with IC50 values < 100 nM | Enzymatic assays |

Propiedades

IUPAC Name |

ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-4-20-15(17)13-10(8-21-14(13)16)9-5-6-11(18-2)12(7-9)19-3/h5-8H,4,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWGHIQPWZHYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352092 | |

| Record name | ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-12-3 | |

| Record name | ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.